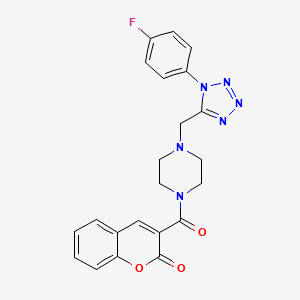

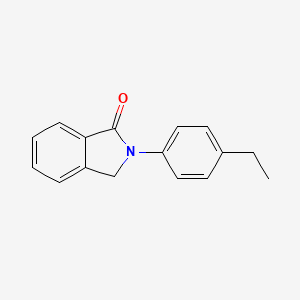

3-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H19FN6O3 and its molecular weight is 434.431. The purity is usually 95%.

BenchChem offers high-quality 3-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

- A series of novel derivatives based on this compound were synthesized and tested for in vivo anti-allergic activities . Notably, three of these derivatives (3d, 3i, and 3r) demonstrated stronger potency against allergic asthma than levocetirizine, a positive control drug. Additionally, five compounds (3b, 3g, 3k, 3o, and 3s) exhibited more potent activities than levocetirizine in the context of allergic itching. These findings highlight the potential of this compound for managing allergic reactions.

- Olaparib (also known as AZD2281) is an orally active inhibitor of poly(ADP-ribose) polymerases (PARP), with PARP-1 being the most common target. The structure of olaparib includes a piperazine ring similar to the one found in our compound of interest . Investigating the PARP inhibition properties of our compound could provide insights into its potential role in cancer therapy.

- Sulfonamides, including sulfamide-containing compounds, have been explored for their anti-inflammatory activities. Combining the pharmacophore of our compound with sulfonamides may yield synergistic effects. For instance, tert-butyl 3-(4-(bis(4-fluorophenyl)methyl)piperazine-1-carbonyl)piperidine-1-carboxylate was synthesized and showed promise . Further research could explore similar derivatives for anti-inflammatory applications.

Anti-Allergic Activities

PARP Inhibition

Sulfamide-Containing Compounds

Mechanism of Action

Target of Action

The primary targets of this compound, also known as Olaparib , are the enzymes Poly (ADP-ribose) Polymerase-1 (PARP-1) and Poly (ADP-ribose) Polymerase-2 (PARP-2) . These enzymes play a central role in the repair of DNA single-strand breaks (SSBs) mediated via the base excision repair (BER) pathway .

Mode of Action

Olaparib is designed to act as a competitive inhibitor of NAD+ at the catalytic site of PARP1 and PARP2 . Inhibition of the BER pathway by Olaparib leads to the accumulation of unrepaired SSBs, which subsequently leads to the formation of deleterious double-strand breaks (DSBs) .

Biochemical Pathways

In cells with an intact homologous recombination (HR) pathway, these DSBs can be repaired effectively. In tumors with homologous recombination repair deficiencies, olaparib causes synthetic lethality through the combination of two molecular events that are otherwise nonlethal when occurring in isolation .

Pharmacokinetics

The pharmacokinetic profile of Olaparib is favorable, with good oral bioavailability . The aqueous equilibrium solubility of Olaparib is around 0.10 mg/mL across a range of aqueous buffers (pH 1-9); this solubility is increased to 0.12-0.20 mg/mL in real and simulated gastrointestinal media .

Result of Action

The result of Olaparib’s action is the inhibition of tumor growth. It has been shown to provide clinically meaningful benefits among patients with recurrent ovarian cancer and a BRCA mutation . It has also shown promising activity in patients with metastatic breast or prostate cancer and a germline BRCA mutation .

Action Environment

The action of Olaparib can be influenced by environmental factors such as the presence of other drugs, the patient’s diet, and the patient’s overall health status. For example, the presence of CYP3A4 modulators can affect the metabolism of Olaparib, potentially altering its efficacy .

properties

IUPAC Name |

3-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN6O3/c23-16-5-7-17(8-6-16)29-20(24-25-26-29)14-27-9-11-28(12-10-27)21(30)18-13-15-3-1-2-4-19(15)32-22(18)31/h1-8,13H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZOSGXVGJGWNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2911859.png)

![[5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2911861.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2911863.png)

![5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B2911865.png)

![(E)-2-(3-(4-bromophenyl)acryloyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2911874.png)